Cas no 95298-47-8 (Kaji-ichigoside F1)

Kaji-ichigoside F1 structure
Kaji-ichigoside F1 structure
상품 이름:Kaji-ichigoside F1
CAS 번호:95298-47-8
MF:C36H58O10
메가와트:650.839732646942
CID:2080230
PubChem ID:14019178

Kaji-ichigoside F1 화학적 및 물리적 성질

이름 및 식별자

    • 2alpha,3alpha,19alpha-trihydroxyurs-12-en-28-oic acid 28-beta-D-glucopyranosyl ester
    • 2alpha,3alpha,19alpha-trihydroxyurs-12-en-28-oic acid beta-D-glucopyranosyl ester
    • 2alpha,3alpha,19alpha-trihydroxy-ursolic acid-28-O-bet
    • euscaphic acid glucoside ester
    • Kaji-ichigoside F1
    • Kajiichigoside F1
    • 1-O-[(2α,3α)-2,3,19-Trihydroxy-28-oxours-12-en-28-yl]-β-D-glucopyranose
    • 28-O-beta-D-Glucopyranosyleuscaphic acid
    • 2alpha,3alpha,19alpha-Trihydroxylurs-12-en-28-oic acid-28-O-beta-D-glucopyranoside
    • [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,10,11-trihydroxy-
    • 28-O-β-D-Glucopyranosyleuscaphic acid
    • D
    • 2α,3α,19α-Trihydroxylurs-12-en-28-oic acid-28-O-β-D-glucopyranoside
    • 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid 28-D-glucopyranoside
    • 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid ester glucoside
    • Euscaphic acid 28-O-β-D-glucopyranoside
    • AKOS037515255
    • [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
    • MS-30964
    • KajiichigosideF1
    • HY-N2297
    • 95298-47-8
    • CS-0019624
    • DTXSID201316292
    • CHEMBL4128666
    • (+)-28-Glucosyl tormentate
    • 28-Glucosyl tormentate
    • (+)-Kaji-ichigoside F1
    • DA-64703
    • (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (1R,2R,4aS,6aS,6bR,8aR,10S,11R,12aR,12bR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate
    • 인치: 1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1
    • InChIKey: MLKQAGPAYHTNQQ-FUZXVMJXSA-N
    • 미소: C([C@]12CC[C@@H](C)[C@](O)(C)[C@H]1C1=CC[C@@H]3[C@]4(C[C@@H](O)[C@@H](O)C(C)(C)[C@@H]4CC[C@@]3(C)[C@@]1(CC2)C)C)(=O)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1

계산된 속성

  • 정밀분자량: 650.402998g/mol
  • 표면전하: 0
  • XLogP3: 3.2
  • 수소 결합 공급체 수량: 7
  • 수소 결합 수용체 수량: 10
  • 회전 가능한 화학 키 수량: 4
  • 동위원소 질량: 650.402998g/mol
  • 단일 동위원소 질량: 650.402998g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 177Ų
  • 중원자 수량: 46
  • 복잡도: 1250
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 16
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 분자량: 650.8

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
  • 융해점: 230-232 ºC (chloroform methanol )
  • 비등점: 741.5±60.0 °C at 760 mmHg
  • 플래시 포인트: 223.6±26.4 °C
  • 용해도: Insuluble (6.51E-4 g/L) (25 ºC),
  • 증기압: 0.0±5.6 mmHg at 25°C

Kaji-ichigoside F1 보안 정보

Kaji-ichigoside F1 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TargetMol Chemicals
TN1080-5mg
Kaji-ichigoside F1
95298-47-8 98%
5mg
¥ 1660 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1080-1 mg
Kaji-ichigoside F1
95298-47-8
1mg
¥3393.00 2022-04-26
eNovation Chemicals LLC
Y1250522-5mg
KajiichigosideF1
95298-47-8 98%
5mg
$390 2024-06-06
TargetMol Chemicals
TN1080-1 mL * 10 mM (in DMSO)
Kaji-ichigoside F1
95298-47-8 98%
1 mL * 10 mM (in DMSO)
¥ 2590 2023-09-15
A2B Chem LLC
AX03333-500mg
KajiichigosideF1
95298-47-8 98% by HPLC
500mg
$25861.00 2024-04-19
A2B Chem LLC
AX03333-1000mg
KajiichigosideF1
95298-47-8 98% by HPLC
1000mg
$41361.00 2024-04-19
A2B Chem LLC
AX03333-5mg
KajiichigosideF1
95298-47-8 98% by HPLC
5mg
$795.00 2024-04-19
A2B Chem LLC
AX03333-100mg
KajiichigosideF1
95298-47-8 98% by HPLC
100mg
$8035.00 2024-04-19
A2B Chem LLC
AX03333-10mg
KajiichigosideF1
95298-47-8 98% by HPLC
10mg
$1320.00 2024-04-19
A2B Chem LLC
AX03333-50mg
KajiichigosideF1
95298-47-8 98% by HPLC
50mg
$4659.00 2024-04-19

Kaji-ichigoside F1 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, 0 °C
1.2 Reagents: Acetone ;  0 °C
참조
Hepatoprotective triterpenes from traditional Tibetan medicine Potentilla anserina
Morikawa, Toshio; Ninomiya, Kiyofumi; Imura, Katsuya; Yamaguchi, Takahiro; Akagi, Yoshinori; et al, Phytochemistry (Elsevier), 2014, 102, 169-181

합성회로 2

반응 조건
1.1 4 d
참조
Biotransformation of oleanolic acid by Alternaria longipes and Penicillium adametzi
Liu, Dai-Lin; Liu, Ying; Qiu, Feng; Gao, Ying; Zhang, Jing-Ze, Journal of Asian Natural Products Research, 2011, 13(2), 160-167

Kaji-ichigoside F1 Raw materials

Kaji-ichigoside F1 Preparation Products

Kaji-ichigoside F1 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:95298-47-8)Kaji-ichigoside F1
A1205889
순결:99%/99%
재다:5mg/10mg
가격 ($):276.0/483.0